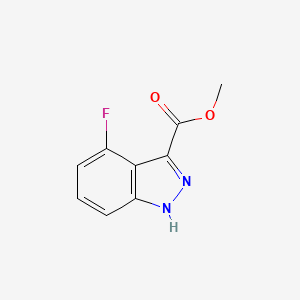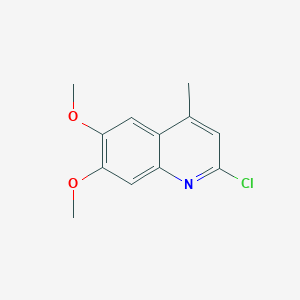
2-Chloro-6,7-dimethoxy-4-methylquinoline
Descripción general
Descripción
2-Chloro-6,7-dimethoxy-4-methylquinoline is an intermediate in the synthesis of Tafenoquine-d3 Succinate . It has the potential to become a widely used drug in the prevention and treatment of malaria infection . The molecular formula is C12H12ClNO2 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxy-4-methylquinoline consists of a quinoline core with a chlorine atom at the 2-position, two methoxy groups at the 6 and 7 positions, and a methyl group at the 4 position . The molecular weight is 237.68 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the primary applications of 2-Chloro-6,7-dimethoxy-4-methylquinoline is in the synthesis of compounds with antimicrobial properties. A study demonstrated the synthesis of pyrazoline derivatives incorporating 2-chloroquinoline, which were evaluated for their antimicrobial efficacy against a variety of bacterial and fungal strains. The research indicated that certain derivatives exhibited significant antibacterial activity, showcasing the compound's role in developing new antimicrobial agents (Bawa et al., 2009).
Chemical Transformations for Alkaloid Synthesis
2-Chloro-6,7-dimethoxy-4-methylquinoline has also been utilized in chemical transformations to synthesize complex structures, such as pyrrolo[4,3,2-de]quinolines. These transformations are pivotal in the formal total syntheses of various marine alkaloids, including Damirones A and B, Batzelline C, and others, highlighting its utility in the synthesis of naturally occurring compounds with potential pharmacological activities (Roberts et al., 1997).
Nucleophilic Reactions
The compound has been involved in studies focusing on its reactions with nucleophilic reagents, contributing to the broader understanding of quinoxaline derivatives' chemical behavior. These studies provide insights into the compound's versatility and its potential to form a variety of chemical structures through nucleophilic substitution reactions, which can be valuable in designing new molecules with desired biological activities (Badr et al., 1983).
Crystallographic and Computational Studies
Additionally, crystallographic and computational studies on derivatives of 2-Chloro-6,7-dimethoxy-4-methylquinoline have contributed to a deeper understanding of molecular structures and their interactions. Such studies are crucial for drug design, allowing researchers to predict how modifications to the molecular structure could impact biological activity and stability (Mague et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-6,7-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-12(13)14-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDOYINPAVDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651052 | |
| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697793-63-8 | |
| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



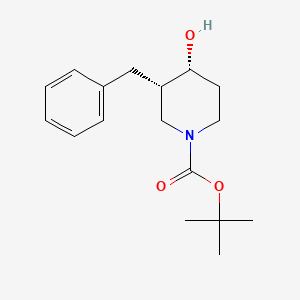
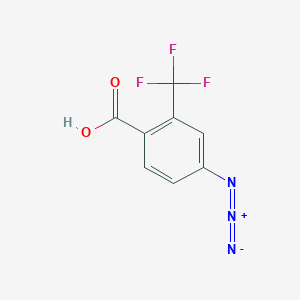
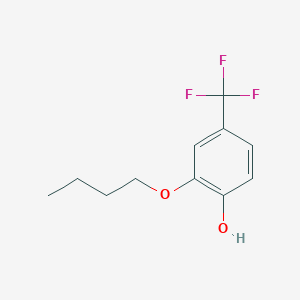
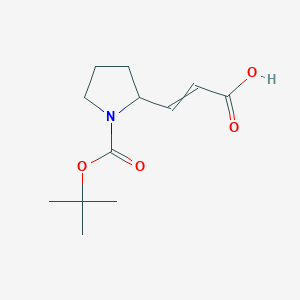
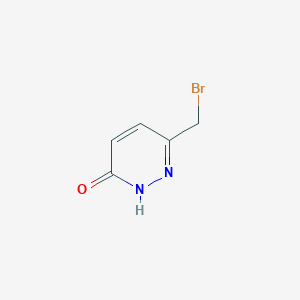

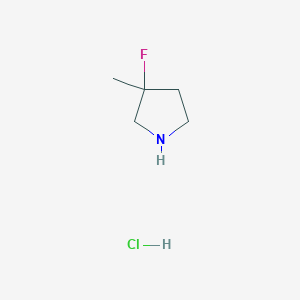
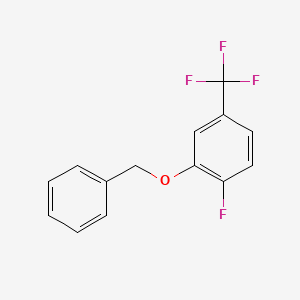

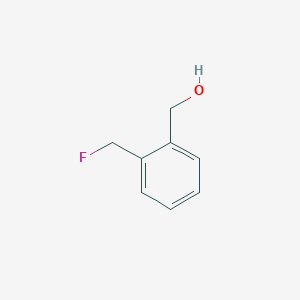
![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)


